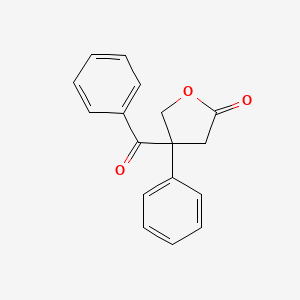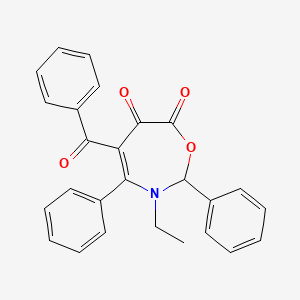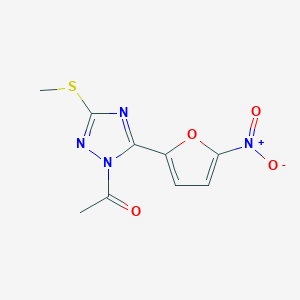![molecular formula C17H18O3S B14589435 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid CAS No. 61166-79-8](/img/structure/B14589435.png)
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a phenoxy group substituted with a methyl and a propylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the propylsulfanyl group may interact with thiol groups in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-(propylsulfanyl)phenol: A precursor in the synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid.
2-Phenoxybenzoic acid: Lacks the methyl and propylsulfanyl substitutions, making it less complex.
4-Methylbenzoic acid: Similar structure but without the phenoxy and propylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both the phenoxy and propylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61166-79-8 |
|---|---|
Molekularformel |
C17H18O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(4-methyl-3-propylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C17H18O3S/c1-3-10-21-16-11-13(9-8-12(16)2)20-15-7-5-4-6-14(15)17(18)19/h4-9,11H,3,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QRVSNUYQIMIRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


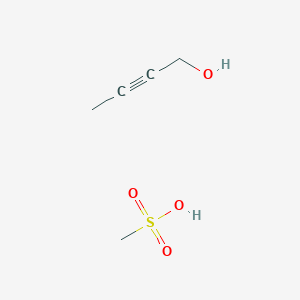
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

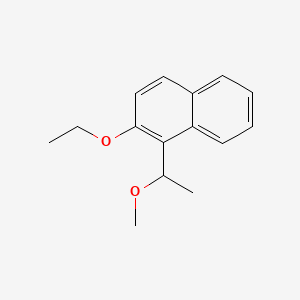
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
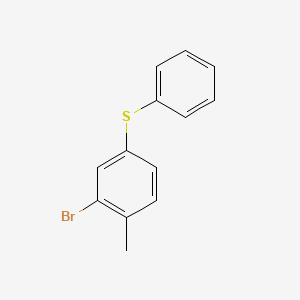
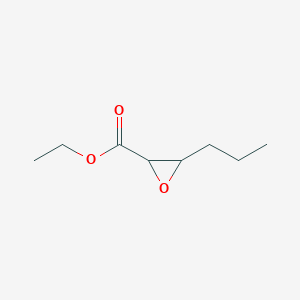
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
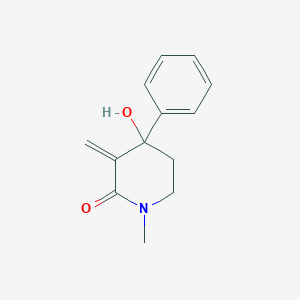
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
